molecular formula C12H10BrN5O B15214059 1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- CAS No. 160948-28-7

1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)-

Cat. No.: B15214059
CAS No.: 160948-28-7
M. Wt: 320.14 g/mol
InChI Key: UMLWKPLRLXFJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- is a brominated purine derivative characterized by a phenylmethoxy group at position 6 and a bromine atom at position 8 of the purine scaffold. The phenylmethoxy group enhances lipophilicity, which may influence bioavailability and binding interactions with biomolecules.

Properties

CAS No.

160948-28-7

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

8-bromo-6-phenylmethoxy-7H-purin-2-amine

InChI

InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-11)17-12(14)18-10(8)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,15,16,17,18)

InChI Key

UMLWKPLRLXFJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine typically involves multiple steps:

    Benzyloxy Protection: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling at C8

The bromine atom at position 8 participates in palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl or heteroaryl groups, a strategy widely used to diversify purine derivatives for pharmaceutical applications.

Example reaction conditions :

ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
LigandTrisodium tri(3-sulfophenyl)phosphine
BaseCs₂CO₃ (3 eq)
SolventAcetonitrile/H₂O (1:2 v/v)
Temperature100°C (microwave irradiation)
Reaction time30 min

Under these conditions, coupling with phenylboronic acid achieves >85% conversion . The reaction preserves the 6-benzyloxy group while replacing bromine with the aryl moiety.

Nucleophilic Aromatic Substitution at C6

The benzyloxy group at position 6 undergoes displacement under acidic or basic conditions, enabling functional group interconversion.

Key transformations :

  • Deprotection : Treatment with BCl₃ in CH₂Cl₂ at 5°C for 48 hr removes the benzyl group, yielding 6-hydroxypurine derivatives .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as base introduces 6-alkoxy groups .

Halogen Exchange Reactions

The 8-bromo substituent demonstrates halogen mobility in metal-mediated reactions:

Reaction TypeConditionsProductYield
IodinationCuI (1.2 eq), DMF, 120°C, 24 hr8-Iodo derivative78%
ChlorinationPCl₅ (3 eq), toluene, reflux, 6 hr8-Chloro analogue65%

These reactions proceed via intermediate purine-copper or phosphorus complexes, as confirmed by NMR studies .

Ring Modification Reactions

The purine core participates in cycloaddition and ring-opening processes:

Documented examples :

  • Diels-Alder reaction : Reacts with maleic anhydride at 80°C to form tricyclic adducts (confirmed by X-ray crystallography).

  • Acid-mediated rearrangement : Treatment with H₂SO₄ generates imidazo[4,5-b]pyridine derivatives through ring contraction .

Catalytic Hydrogenation

Selective reduction of the purine ring occurs under controlled hydrogenation:

ParameterValue
Catalyst10% Pd/C (0.1 eq)
Pressure50 psi H₂
SolventEtOH/AcOH (4:1)
Time4 hr
Product1,2,3,4-Tetrahydropurine derivative

This reaction modifies the compound’s planarity while retaining the 8-bromo and 6-benzyloxy groups.

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

ConditionHalf-life (37°C)Degradation Pathway
pH 7.4 buffer12.4 hrBenzyloxy group hydrolysis
10% FBS solution8.2 hrPurine ring oxidation

Data suggest the benzyloxy group provides moderate metabolic protection compared to smaller alkoxy substituents .

Scientific Research Applications

6-(Benzyloxy)-8-bromo-1H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-8-bromo-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The amine group can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Comparable Purine Derivatives

Compound Name Position 6 Substituent Position 8 Substituent Key Functional Groups Molecular Weight (g/mol) Reference
1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- Phenylmethoxy (Ph-O-CH2-) Bromine (Br) -NH2, Br, OCH2Ph ~317.16 (calculated) Target
8-Bromo-6-chloro-1H-purin-2-amine (10) Chlorine (Cl) Bromine (Br) -NH2, Br, Cl 246.93
6-(5-Bromo-2-methoxyphenyl)-9H-purin-2-amine 5-Bromo-2-methoxyphenyl None -NH2, Br, OCH3 312.15
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine (3b) 3,4,5-Trimethoxybenzyl None -NH2, OCH3 (multiple) 316.08
6-[(4-Bromothiophen-2-yl)methoxy]-7H-purin-2-amine (4-Bromothiophen-2-yl)methoxy None -NH2, Br, thiophene-OCH2 343.23

Key Observations :

  • Position 6 Modifications : The phenylmethoxy group in the target compound offers greater steric bulk and aromaticity compared to smaller substituents like chlorine (compound 10) or methoxy (compound 9). This likely enhances interactions with hydrophobic enzyme pockets .
  • Position 8 Bromination : Bromine at position 8 is conserved in the target compound and compound 10, which stabilizes the purine ring and may facilitate nucleophilic substitution reactions in synthesis .
  • Biological Implications : Compounds like 8-bromo-6-chloro-purine (10) exhibit activity in DNA glycosylase assays, suggesting that brominated purines may interfere with DNA repair mechanisms .

Physicochemical Properties

  • Stability : Bromine at position 8 enhances stability against nucleophilic attack compared to unsubstituted purines, as seen in compound 10’s resistance to decomposition under basic conditions .

Biological Activity

1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- is a synthetic compound belonging to the purine family, characterized by its unique structural features, including a bromine atom and a phenylmethoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antiviral, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

The chemical structure of 1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- can be represented as follows:

C14H13BrN4O\text{C}_{14}\text{H}_{13}\text{BrN}_4\text{O}

Key Structural Features:

  • Bromine Atom : Enhances reactivity and binding affinity to biological targets.
  • Phenylmethoxy Group : Increases lipophilicity, potentially improving membrane permeability.
  • Amine Group : Capable of forming hydrogen bonds, contributing to biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, while the phenylmethoxy group enhances binding stability. The amine group facilitates hydrogen bonding, which is crucial for the compound's activity against specific biological pathways.

Antiviral Activity

Recent studies have highlighted the potential of purine derivatives in exhibiting antiviral properties. For instance, compounds with similar purine scaffolds have shown efficacy against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .

Anticancer Activity

1H-Purin-2-amine, 8-bromo-6-(phenylmethoxy)- has been evaluated for its anticancer properties. Research indicates that purine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Disruption of microtubule assembly, leading to cell cycle arrest.

In vitro studies have reported IC50 values indicating significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Cell Line IC50 (μM) Mechanism
MDA-MB-2312.43 - 7.84Apoptosis induction
HepG24.98 - 14.65Microtubule destabilization

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Similar purine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Antiviral Screening : A study on related purine compounds demonstrated significant antiviral activity against HIV-1, with effective inhibition observed at concentrations ranging from 4 to 20 μg/mL .
  • Anticancer Evaluation : In a comparative study involving multiple purine derivatives, compounds similar to 1H-Purin-2-amine were found to exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells .
  • Anti-inflammatory Effects : Research indicated that certain derivatives showed potent inhibition of COX-2 activity with IC50 values around 0.04 μmol, highlighting their potential as anti-inflammatory agents .

Q & A

Q. Advanced Analysis :

  • Electronic Effects : The electron-withdrawing bromine at C8 reduces electron density at adjacent positions (C7 and N9), enhancing reactivity toward nucleophiles at C2 or C6. DFT calculations (B3LYP/6-31G*) show a 15% increase in positive charge at C6 compared to non-brominated analogs .
  • NAS Case Study : Reaction with amines (e.g., benzylamine) at C6 proceeds faster (k = 0.45 min⁻¹) in brominated derivatives vs. non-brominated (k = 0.12 min⁻¹) due to enhanced electrophilicity .

What computational approaches predict binding affinity of 8-bromo-6-(phenylmethoxy)purin-2-amine to adenosine receptors?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with receptor structures (e.g., PDB: 3EML for A₂A receptor). The phenylmethoxy group occupies hydrophobic pockets, while the bromine enhances π-stacking with Phe168 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability. Bromine’s steric bulk reduces conformational flexibility, improving binding entropy (ΔG = –9.8 kcal/mol vs. –7.2 kcal/mol for non-brominated analogs) .

How can contradictions in biological activity data for brominated purines be resolved through orthogonal assays?

Q. Advanced Analysis :

  • Case Study : Conflicting cytotoxicity reports (IC₅₀ = 10 μM vs. 50 μM in HeLa cells) may arise from assay conditions (e.g., serum concentration affecting solubility).
  • Resolution :
    • Orthogonal Assays : Combine MTT, ATP-lite, and caspase-3 activation assays.

    • Solubility Correction : Measure compound solubility in cell media via nephelometry; adjust IC₅₀ values using the formula:
      Adjusted IC50=Observed IC501+[S]Ks\text{Adjusted IC}_{50} = \frac{\text{Observed IC}_{50}}{1 + \frac{[S]}{K_s}}

      where [S][S] is solubility and KsK_s is the saturation constant .

Table 1: Structural and Electronic Comparison of Brominated Purine Analogs

CompoundSubstituentsC-Br Bond Length (Å)LogPReference
8-bromo-6-(phenylmethoxy)purin-2-amine8-Br, 6-OCH₂Ph1.892.3
6-(5-bromo-2-methoxyphenyl)purin-2-amine5-Br (phenyl), 2-OCH₃1.911.8
6-Chloroguanine6-Cl1.780.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.